molecular formula C6H2ClNOS B13884956 4-Cyanothiophene-2-carbonyl chloride

4-Cyanothiophene-2-carbonyl chloride

Cat. No.: B13884956
M. Wt: 171.60 g/mol
InChI Key: HOVHTPNEMVDQCH-UHFFFAOYSA-N
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Description

4-Cyanothiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanothiophene-2-carbonyl chloride typically involves the chlorination of 4-cyanothiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-Cyanothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols: Resulting from reduction reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

Scientific Research Applications

4-Cyanothiophene-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron-donating or withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique combination of the cyano and acyl chloride functional groups makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other thiophene derivatives .

Properties

Molecular Formula

C6H2ClNOS

Molecular Weight

171.60 g/mol

IUPAC Name

4-cyanothiophene-2-carbonyl chloride

InChI

InChI=1S/C6H2ClNOS/c7-6(9)5-1-4(2-8)3-10-5/h1,3H

InChI Key

HOVHTPNEMVDQCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)C(=O)Cl

Origin of Product

United States

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